molecular formula C8H18O4S B3147858 Di-sec-butyl sulfate CAS No. 63231-73-2

Di-sec-butyl sulfate

Cat. No. B3147858
CAS RN: 63231-73-2
M. Wt: 210.29 g/mol
InChI Key: KYAMUOMYFJTMPP-UHFFFAOYSA-N
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Description

Di-sec-butyl sulfate is an organic compound . It is also known as Di-sec-butylsulfate .


Synthesis Analysis

The synthesis of organosulfates like this compound can be challenging. A high yielding route to organosulfates has been reported using tributylsulfoammonium betaine . The reaction conditions were tested with a diverse range of alcohols, including natural products and amino acids .


Molecular Structure Analysis

The molecular formula of this compound is C8H18O4S . The structure of the molecule can be represented by the SMILES string CCC(C)OS(=O)(=O)OC(C)CC .

Scientific Research Applications

1. Chromatographic Analysis and Industrial Processes

Di-sec-butyl sulfate, along with other n-butene derivatives like di-sec-butyl ether and sec-butyl alcohol, has been analyzed using high-resolution gas chromatography in the context of olefin absorption in sulfuric acid solutions. This is crucial in studying industrial catalytic processes such as the alkylation of isoparaffins with n-butenes and the indirect acid hydration to sec-butyl alcohol (Mazzei, Aquino, & Monteiro, 1994).

2. Mass Spectrometry and Quantification Method Development

Electrospray and chemical ionization mass spectrometry have been utilized to study di-n-butyl sulfate (DNBS), leading to the development of a quantification method for DNBS in the ppm range using liquid chromatography/electrospray ionization tandem mass spectrometry. This method could potentially be extended to higher dialkyl sulfates (Rondeau, Bouchoux, Vogel, & Muller, 2000).

3. Catalytic Activity in Chemical Synthesis

Research has explored the use of acidic Imidazolium ionic liquids for the catalytic activity in the preparation of sec-butanol via the transesterification of sec-butyl acetate. This provides an environmentally friendly technology for sec-butanol preparation (Wang, Chengming, Bu, Tang, Li, & Qiu, 2014).

4. Stereoselective Hydrolysis

An optimized method for the stereoselective hydrolysis of sec-alkylsulfate monoesters with absolute retention of configuration has been developed. This method is significant for producing specific stereochemical forms of alcohols (Wallner, Nestl, & Faber, 2005).

5. Physical Properties and Solvent Applications

The physical properties of di-sec-butyl ether, a by-product in sec-butyl alcohol manufacture, have been studied, suggesting its potential use as a solvent (Iriuchijima & Komatsu, 1964).

Safety and Hazards

Di-sec-butyl sulfate is a combustible liquid . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .

properties

IUPAC Name

dibutan-2-yl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O4S/c1-5-7(3)11-13(9,10)12-8(4)6-2/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYAMUOMYFJTMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OS(=O)(=O)OC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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